alpha-Tocopherylhydroquinone

Description

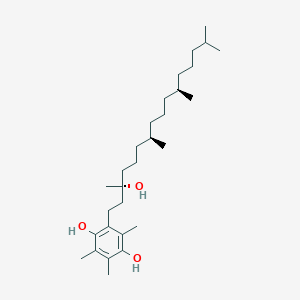

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOURHZSBLWSODQ-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884767 | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14745-36-9 | |

| Record name | α-Tocopherol hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14745-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol quinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-TOCOPHERYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E697ND0NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Derivation and Enzymatic Pathways of α Tocopherylhydroquinone

In Vivo Formation from α-Tocopherylquinone

The creation of α-Tocopherylhydroquinone in living systems is a two-step process that begins with the principal lipid-soluble antioxidant, α-tocopherol. The journey involves an initial oxidation followed by a crucial enzymatic reduction.

Oxidation of α-Tocopherol to α-Tocopherylquinone as a Precursor

As a potent antioxidant, α-tocopherol's primary role is to protect cellular membranes from oxidative damage by scavenging harmful reactive oxygen species. In this process, α-tocopherol itself is oxidized. This oxidation can lead to the formation of the α-tocopheryl radical, which can be further oxidized. The two-electron oxidation of the chromanol ring of α-tocopherol results in the formation of α-tocopherylquinone (α-TQ). This conversion is particularly noted in environments of high oxidative stress.

The oxidation process can proceed through intermediates such as 8a-alkyldioxy-α-tocopherone and 8a-hydroxy-α-tocopherone, which then yield α-tocopherylquinone. Studies have shown that in aqueous environments, α-tocopherylquinone is a major oxidation product of α-tocopherol. This makes α-TQ a direct and necessary precursor for the subsequent formation of α-tocopherylhydroquinone. The presence of α-TQ has been confirmed in various biological settings, including human plasma and tissues, particularly under conditions of oxidative stress like in atherosclerotic plaques.

Enzymatic Reduction of α-Tocopherylquinone to α-Tocopherylhydroquinone

Once formed, α-tocopherylquinone, which lacks significant antioxidant properties, can be metabolically recycled into a potent antioxidant, α-tocopherylhydroquinone (α-TQH2). This conversion is not a spontaneous event but is catalyzed by specific enzyme systems within the cell. Several biological systems have demonstrated the ability to reduce α-TQ to α-TQH2, indicating that this is a viable in vivo reaction.

A key enzyme in the reduction of α-TQ is NAD(P)H: Quinone Oxidoreductase 1 (NQO1), also known as DT-diaphorase. NQO1 is a flavoenzyme that catalyzes a two-electron reduction of various quinones, using either NADH or NADPH as electron donors. This direct two-electron reduction is crucial as it bypasses the formation of unstable and potentially reactive semiquinone intermediates.

Research using purified human NQO1 has demonstrated its capacity to efficiently reduce α-TQ to α-TQH2. Studies have established the kinetic parameters for this reaction, confirming that NQO1 can effectively catalyze this conversion. In fact, NQO1 reduces α-TQ more efficiently than other quinones like coenzyme Q10. Experiments with cell lines engineered to have varying levels of NQO1 activity showed a direct correlation between NQO1 levels and the cell's ability to produce and maintain α-TQH2 when supplied with α-TQ. This enzymatic action is considered a physiological mechanism to regenerate antioxidant forms of vitamin E.

| Enzyme | Substrate | Product | Kinetic Parameters (Purified Human NQO1) |

| NQO1 | α-Tocopherylquinone (α-TQ) | α-Tocopherylhydroquinone (α-TQH2) | Km = 370 µM; kcat = 5.6 x 10³ min⁻¹; kcat/Km = 15 min⁻¹µM⁻¹ |

This table presents the kinetic parameters for the reduction of α-Tocopherylquinone by the enzyme NQO1.

The reduction of α-tocopherylquinone is not limited to the cytosolic enzyme NQO1. Both microsomal and mitochondrial enzyme systems are also involved in its conversion to α-tocopherylhydroquinone. Mitochondria, being major sites of reactive oxygen species production, are also where α-TQ can be formed due to oxidative stress. It has been observed that both microsomal and mitochondrial enzymes can contribute to the reduction of α-TQ.

Enzymes within the mitochondrial electron transport chain, such as NADH dehydrogenase (Complex I), have been shown to interact with quinones. While α-TQ can interfere with mitochondrial electron transfer, these same systems can also participate in its reduction. Similarly, microsomal enzymes like cytochrome P-450 reductase and cytochrome b5 reductase show activity towards quinones and are implicated in the reduction of α-TQ. The presence of these reducing systems in membranes where α-tocopherol and its metabolites are localized underscores their importance in the metabolic cycle of vitamin E.

Vitamin E exists in eight different forms, comprising four tocopherols (B72186) and four tocotrienols, each with various stereoisomers. Natural α-tocopherol is the RRR-stereoisomer, while synthetic versions are often a mix of eight stereoisomers. The enzymatic processes involved in vitamin E metabolism can exhibit stereospecificity. For instance, the α-tocopherol transfer protein (α-TTP) in the liver preferentially incorporates the RRR form into lipoproteins for distribution throughout the body.

While direct studies on the stereospecificity of NQO1 or mitochondrial reductases for different α-TQ stereoisomers are not extensively detailed in the provided search results, the principle of stereoselectivity in enzymatic reactions is well-established in biochemistry. Given the specificity of other enzymes in the vitamin E pathway, it is plausible that the reduction of α-TQ could also be stereospecific, potentially favoring the quinone derived from the naturally occurring RRR-α-tocopherol. However, further specific research is needed to fully elucidate this aspect.

Intermediary Metabolites and Related Redox Cycles

The conversion of α-tocopherol to α-tocopherylhydroquinone is part of a broader series of redox reactions. After α-tocopherol scavenges a radical, it forms the α-tocopheroxyl radical. This radical can be reduced back to α-tocopherol by other antioxidants like ascorbate (B8700270) (Vitamin C), creating a recycling pathway.

However, the pathway involving α-TQ and α-TQH2 represents a different type of redox loop. When the tocopheroxyl radical is not immediately reduced, it can be further oxidized to form α-TQ. The subsequent enzymatic reduction of α-TQ to α-TQH2 regenerates a potent antioxidant. α-TQH2 itself can then participate in antioxidant activities, for instance by reducing the α-tocopheroxyl radical back to α-tocopherol or by reducing other molecules like ubiquinone-10 (Coenzyme Q10). This suggests a network of interconnected redox cycles where vitamin E metabolites are interconverted, linking their antioxidant function directly to the cellular metabolic and enzymatic machinery.

α-Tocopheroxyl Radical as an Intermediate in Formation Pathways

The metabolic journey to α-tocopherylhydroquinone begins with the fundamental antioxidant action of α-tocopherol. In protecting cellular membranes from lipid peroxidation, α-tocopherol donates a hydrogen atom from its chromanol ring to neutralize lipid-derived free radicals, particularly lipid peroxyl radicals (LOO•). jst.go.jpresearchgate.netnih.gov This free-radical scavenging reaction invariably generates the α-tocopheroxyl radical (α-TO•) as an intermediate. jst.go.jpresearchgate.net

The fate of this α-tocopheroxyl radical is critical in determining the subsequent metabolic products. While it can be recycled back to α-tocopherol, it can also undergo further reactions. One significant pathway involves the coupling of the α-tocopheroxyl radical with a lipid peroxyl radical. jst.go.jpnih.gov This reaction forms unstable adducts known as 8a-(lipid-dioxy)-α-tocopherones. jst.go.jpresearchgate.netnih.gov These adducts are then hydrolyzed to yield α-tocopherylquinone (α-TQ), the direct precursor to α-tocopherylhydroquinone. jst.go.jpnih.gov Therefore, the formation of the α-tocopheroxyl radical is an essential initiating step in the oxidative pathway that ultimately produces the quinone substrate required for α-tocopherylhydroquinone synthesis.

Two-Electron Redox Cycling Mechanisms Involving α-Tocopherylhydroquinone

Once formed, α-tocopherylquinone can enter a redox cycle by undergoing a two-electron reduction to form α-tocopherylhydroquinone (α-TQH2). nih.govtandfonline.com This conversion is not a detoxification step but rather the generation of a highly effective antioxidant. tandfonline.comnih.gov α-TQH2 is a potent radical-scavenging antioxidant, in some contexts even more reactive toward radicals than ubiquinol (B23937), the reduced form of coenzyme Q. tandfonline.com

The antioxidant efficacy of α-TQH2 is multifunctional and central to its role in redox cycling. It contributes to cellular antioxidant defense through at least three distinct mechanisms:

Reduction of Ubiquinone: α-TQH2 can readily associate with lipoproteins and reduce ubiquinone-10 to its active antioxidant form, ubiquinol-10 (CoQ10H2), thereby helping to maintain the pool of this crucial endogenous antioxidant. nih.gov

Direct Radical Scavenging: It can directly intercept and neutralize aqueous peroxyl radicals, providing a direct defense against water-soluble oxidants. nih.gov

Regeneration of α-Tocopherol: Crucially for the vitamin E cycle, α-TQH2 can rapidly quench the α-tocopheroxyl radical, reducing it back to the native α-tocopherol form. tandfonline.comnih.gov This action effectively regenerates the primary antioxidant, allowing a single molecule of vitamin E to neutralize multiple radical species.

This cycling, where α-tocopherol is oxidized to the α-tocopheroxyl radical and then to α-tocopherylquinone, followed by the reduction of the quinone back to the hydroquinone (B1673460) which can then regenerate α-tocopherol, represents a comprehensive mechanism for sustaining antioxidant capacity.

Linkage to Cellular Metabolism and Regeneration of Reducing Equivalents

The reduction of α-tocopherylquinone to α-tocopherylhydroquinone is not a spontaneous event but is driven by the cell's enzymatic machinery and relies on the availability of reducing equivalents generated from cellular metabolism. Several biological systems have demonstrated the ability to perform this reduction. For instance, human peripheral blood mononuclear cells can take up α-TQ and efficiently reduce it to α-TQH2. nih.gov In vivo studies in rats have also shown that while the administered compound is α-TQ, it is present in the liver primarily in its reduced hydroquinone form. nih.gov

Specific enzymatic pathways are responsible for this conversion. The enzyme NAD(P)H:quinone oxidoreductase (NQO1) has been identified as capable of catalyzing the two-electron reduction of α-TQ to α-TQH2, utilizing NADH or NADPH as electron donors. nih.govtandfonline.com This directly links the regeneration of this potent antioxidant to the central metabolic pathways that produce these reducing equivalents, such as glycolysis and the citric acid cycle. The reduction of α-TQ by NQO1 is reported to be more efficient than the reduction of ubiquinone-10 by the same enzyme. tandfonline.com

Furthermore, α-TQH2 interacts with the mitochondrial electron transport chain. Both α-TQH2 and ubiquinol can reduce b-cytochromes within the cytochrome bc1 complex (Complex III). researchgate.net However, they act in distinct ways, with α-TQH2 appearing to reduce the b-cytochromes preferably via the Qi pocket of the complex. researchgate.net This interaction demonstrates a direct link between vitamin E metabolism and the bioenergetic functions of mitochondria, suggesting that α-TQH2 can influence respiratory activities.

Data Tables

Enzymatic Reduction of α-Tocopherylquinone

| Enzyme/System | Reducing Equivalent | Biological System | Finding | Reference |

| NAD(P)H:quinone oxidoreductase (NQO1) | NAD(P)H | Human (in vitro) | Catalyzes the two-electron reduction of α-TQ to α-TQH2. | tandfonline.com |

| Cellular Reductases | NADH + FAD | Chemical System | Rapidly reduces α-TQ to α-TQH2 at neutral pH. | nih.gov |

| Cellular Reductases | Endogenous | Human Peripheral Blood Mononuclear Cells | Cells efficiently take up α-TQ and reduce it to α-TQH2. | nih.gov |

| Cellular Reductases | Endogenous | Rat Liver (in situ) | Administered α-TQ is found primarily in the reduced α-TQH2 form in the liver. | nih.gov |

Mechanisms of Biological Action of α Tocopherylhydroquinone

Direct Radical Scavenging Activities

Interaction with Peroxyl Radicals

α-Tocopherylhydroquinone has demonstrated a potent capability to directly intercept and neutralize peroxyl radicals. pnas.org This direct scavenging activity is a critical aspect of its antioxidant function. Studies have shown that α-TQH2 can effectively inhibit the oxidation of lipids in low-density lipoproteins (LDL) when exposed to aqueous or lipophilic peroxyl radicals. nih.gov The rate of its consumption increases with higher rates of radical production, indicating a direct interaction. pnas.orgnih.gov

Table 1: Comparative Reactivity of Antioxidants Towards Peroxyl Radicals

| Compound | Relative Reactivity |

|---|---|

| α-Tocopherylhydroquinone (α-TQH2) | 6.0 |

| Ubiquinol-10 (UQH2) | 1.9 |

| α-Tocopherol (TOH) | 1.0 |

Quenching of α-Tocopheroxyl Radicals

A key feature of α-TQH2's biological action is its ability to quench α-tocopheroxyl radicals (α-TO•). pnas.org The α-tocopheroxyl radical is formed when α-tocopherol (α-TOH), the most active form of vitamin E, donates a hydrogen atom to scavenge a lipid peroxyl radical. nih.gov While this action neutralizes the initial radical, the resulting α-tocopheroxyl radical can, under certain conditions, act as a pro-oxidant. nih.gov

α-TQH2 can effectively reduce the α-tocopheroxyl radical back to α-tocopherol, thereby regenerating the primary lipid-soluble antioxidant and preventing the propagation of lipid peroxidation. tandfonline.comnih.gov This quenching activity has been directly demonstrated using electron paramagnetic resonance spectroscopy. pnas.orgnih.gov The rate constant for the reaction between α-TQH2 and the α-tocopheroxyl radical is greater than that for ubiquinol-10, highlighting its efficiency in this recycling process. nih.gov This function is crucial in maintaining the antioxidant capacity of α-tocopherol within biological membranes. nih.gov

Indirect Antioxidant and Co-antioxidant Functions

Reduction of Ubiquinone-10 to Ubiquinol-10 (CoQ10H2)

α-Tocopherylhydroquinone plays a significant role as a co-antioxidant by reducing ubiquinone-10 (Coenzyme Q10) to its active antioxidant form, ubiquinol-10 (CoQ10H2). pnas.org When associated with low-density lipoproteins (LDL), α-TQH2 can instantaneously reduce the lipoprotein's ubiquinone-10 content, thereby maintaining the levels of ubiquinol-10. pnas.orgnih.gov This is a critical function, as ubiquinol-10 is considered a first line of defense against lipid peroxidation in LDL. nih.gov

Synergistic Interactions with Ascorbate (B8700270) and Reduced Glutathione

The antioxidant network in biological systems relies on the synergistic interaction of various compounds. While direct studies detailing the specific synergistic interactions between α-Tocopherylhydroquinone, ascorbate (vitamin C), and reduced glutathione (GSH) are intricate, the established principles of antioxidant recycling suggest a cooperative relationship. Antioxidant synergy involves the regeneration of oxidized antioxidants by other antioxidants with a lower redox potential. supersmart.com

Ascorbate is known to regenerate α-tocopherol from the α-tocopheroxyl radical, and glutathione plays a role in regenerating ascorbate. nih.govnih.gov Given that α-TQH2 can also reduce the α-tocopheroxyl radical, it participates in this network of antioxidant defense. nih.gov The interplay between these antioxidants ensures a more robust and sustained protection against oxidative stress than any single compound could provide alone. nih.gov The presence of a network of co-antioxidants helps to export radical damage from the lipid phase to the aqueous phase where it can be more readily detoxified. nih.gov

Modulation of Cellular Electron Transport Proteins

The cellular electron transport chain, primarily located in the mitochondria, is a major site of reactive oxygen species (ROS) production. nih.gov Antioxidants can modulate the activity of electron transport proteins and influence cellular redox signaling. mdpi.com While specific studies on the direct modulation of electron transport proteins by α-Tocopherylhydroquinone are not extensively detailed in the provided search results, its interaction with components of the redox system, such as Coenzyme Q10, is relevant. Coenzyme Q10 is a critical component of the mitochondrial electron transport chain. youtube.com

By reducing ubiquinone-10 to ubiquinol-10, α-TQH2 can influence the redox state of the coenzyme Q pool, which may in turn affect the flow of electrons and the generation of ROS within the mitochondria. pnas.orgnih.gov The ability of the electron transport chain to reduce tocopheroxyl radicals suggests a reciprocal relationship between vitamin E derivatives and mitochondrial redox processes. nih.gov Furthermore, cellular redox signaling, which is influenced by the balance of antioxidants and oxidants, plays a crucial role in regulating various cellular processes, and compounds like α-TQH2 contribute to maintaining this delicate balance. nih.govmdpi.com

Table 2: Summary of α-Tocopherylhydroquinone's Biological Actions

| Mechanism | Specific Action | Significance |

|---|---|---|

| Direct Radical Scavenging | Interaction with Peroxyl Radicals | Direct neutralization of lipid-damaging radicals. nih.gov |

| Direct Radical Scavenging | Quenching of α-Tocopheroxyl Radicals | Regeneration of α-tocopherol, preventing pro-oxidant effects. pnas.orgnih.gov |

| Indirect Antioxidant Function | Reduction of Ubiquinone-10 | Maintains the active form of Coenzyme Q10 (Ubiquinol-10). pnas.orgnih.gov |

| Indirect Antioxidant Function | Synergistic Interactions | Contributes to the overall antioxidant network with ascorbate and glutathione. supersmart.comnih.gov |

| Indirect Antioxidant Function | Modulation of Cellular Electron Transport | Influences the redox state of components like Coenzyme Q10. pnas.orgnih.gov |

Cellular Protection Mechanisms

The primary biological significance of α-Tocopherylhydroquinone (α-TQH2), a reduced metabolite of α-tocopherol, is rooted in its potent antioxidant capabilities. It plays a crucial role in safeguarding cellular structures from the deleterious effects of oxidative stress through direct and indirect mechanisms.

α-Tocopherylhydroquinone is a highly effective inhibitor of lipid peroxidation, a chain reaction of oxidative degradation of lipids that can cause significant damage to cell membranes and lipoproteins. Its protective action is particularly pronounced in low-density lipoproteins (LDL), where it functions as a multifunctional antioxidant. The mechanisms underlying this protection are multifaceted:

Direct Radical Scavenging: α-TQH2 can directly intercept and neutralize aqueous peroxyl radicals, thereby preventing them from initiating the lipid peroxidation chain. The rate of its consumption increases with higher rates of radical production, highlighting its role as a direct scavenger. nih.govnih.gov

Reduction of the α-Tocopheroxyl Radical: During the process of inhibiting lipid peroxidation, α-tocopherol (α-TOH) is converted to the α-tocopheroxyl radical. This radical can, under certain conditions, act as a pro-oxidant and continue the chain of lipid peroxidation. α-TQH2 efficiently reduces this radical back to the harmless α-tocopherol, thus breaking the peroxidation cycle and regenerating the primary antioxidant. nih.govnih.govtandfonline.com

Synergistic Action with Other Antioxidants: α-TQH2 demonstrates a cooperative antioxidant effect. It can reduce ubiquinone-10 to its active antioxidant form, ubiquinol-10 (CoQ10H2), within LDL particles. This action maintains the levels of another key lipophilic antioxidant, further bolstering the defense against lipid oxidation. nih.govnih.govtandfonline.com

Research has shown that the antioxidant activity of α-TQH2 in protecting LDL from oxidation is superior to that of several other lipophilic hydroquinones, including the endogenous ubiquinol-10. nih.gov Its efficacy has been demonstrated against a variety of oxidants, including aqueous and lipophilic peroxyl radicals and copper ions. nih.gov

| Antioxidant | Primary Protective Mechanism | Relative Efficacy in Preventing Lipid Peroxidation |

|---|---|---|

| α-Tocopherylhydroquinone (α-TQH2) | Direct radical scavenging, reduction of α-tocopheroxyl radical, regeneration of CoQ10H2 | High |

| Ubiquinol-10 (CoQ10H2) | Direct radical scavenging | Moderate to High |

| α-Tocopherol (α-TOH) | Primary chain-breaking antioxidant | Moderate (can exhibit pro-oxidant activity) |

By effectively inhibiting lipid peroxidation, α-Tocopherylhydroquinone plays a vital role in preserving the structural and functional integrity of cells under conditions of oxidative stress. The uncontrolled oxidation of lipids in cellular membranes can lead to a loss of fluidity, increased permeability, and the disruption of membrane-bound proteins such as enzymes and receptors. This can ultimately compromise cellular function and lead to cell death.

The action of α-TQH2 in preventing the oxidation of lipids within biological membranes and lipoproteins directly contributes to:

Maintaining Membrane Stability: By preventing the degradation of lipid components, α-TQH2 helps to maintain the physical properties of the cell membrane, which are essential for its barrier function and for the proper functioning of embedded proteins.

Protecting Lipoproteins from Oxidative Modification: The oxidative modification of LDL is considered a key event in the development of atherosclerosis. By potently inhibiting LDL oxidation, α-TQH2 may help to prevent the formation of atherosclerotic plaques. nih.govtandfonline.comsci-hub.se The formation of α-tocopherylquinone, the precursor to α-TQH2, has been observed in human atherosclerotic plaques, suggesting a potential in vivo role in mitigating oxidative stress at sites of inflammation. nih.govsci-hub.se

The protective effects of α-TQH2 are not limited to a specific type of lipoprotein, as similar antioxidant activities have been observed in high-density lipoprotein (HDL) and in protein-free lipid emulsions. nih.gov This indicates a broad-spectrum capability to protect lipid structures from oxidative damage, thereby preserving cellular integrity.

Potential Non-Redox Signaling or Modulatory Roles (Distinct from Precursors)

Current scientific literature primarily focuses on the redox-related, antioxidant functions of α-Tocopherylhydroquinone. Extensive research has detailed its mechanisms in combating oxidative stress, particularly in the context of lipid peroxidation.

However, there is a notable lack of available research on the potential non-redox signaling or modulatory roles of α-Tocopherylhydroquinone itself, distinct from its well-studied precursor, α-tocopherol. While α-tocopherol has been shown to influence gene expression and cellular signaling pathways, similar non-antioxidant functions have not been specifically attributed to α-Tocopherylhydroquinone in the existing body of scientific evidence. Further investigation is required to determine if α-TQH2 possesses any unique signaling or modulatory capabilities independent of its antioxidant activity.

| Abbreviation | Full Compound Name |

|---|---|

| α-TQH2 | alpha-Tocopherylhydroquinone |

| α-TOH | alpha-Tocopherol |

| CoQ10H2 | Ubiquinol-10 |

| LDL | Low-Density Lipoprotein |

| HDL | High-Density Lipoprotein |

Physiological Roles and Pathological Contexts of α Tocopherylhydroquinone

Detection and Quantification in Biological Systems

Presence in Plasma and Tissues under Oxidative Stress Conditions

Under normal physiological conditions, significant concentrations of α-Tocopherylhydroquinone (α-TQH2) are not typically present in human tissues and fluids nih.gov. However, its precursor, α-Tocopherylquinone (α-TQ), which is formed from the oxidation of α-Tocopherol (α-TOH), has been identified in biological systems experiencing oxidative stress nih.gov. For instance, α-TQ has been detected in plasma during ischemia and within advanced atherosclerotic plaques nih.gov. In these plaques, it has been observed that approximately 9% of the intimal α-TOH is present as α-TQ nih.gov.

The presence of α-TQ in these environments suggests the potential for the in-vivo formation of α-TQH2, provided that a suitable reducing system is available nih.govpnas.org. While direct measurements of α-TQH2 in biological fluids and tissues have not been widely reported, the existence of its oxidized form under conditions of oxidative stress points to a potential role in pathological states tandfonline.com. The ease of autoxidation of α-TQH2 to α-TQ under aerobic conditions presents a challenge for its detection and quantification in biological samples researchgate.net.

Relationship to α-Tocopherol Status and Oxidative Stress Biomarkers

The ratio of α-Tocopherylquinone to α-Tocopherol (α-TQ/α-TOH) is considered a potential biomarker for oxidative stress tandfonline.com. An increase in this ratio generally indicates a heightened state of oxidative stress, reflecting the conversion of the antioxidant α-TOH to its oxidized form tandfonline.com. While α-TQH2 is the reduced, active antioxidant form, its presence is intrinsically linked to the levels of α-TQ and, by extension, α-TOH.

In studies involving rat tissues and plasma, exposure to hyperoxia led to a significant decrease in α-tocopherol content in the lungs, while the concentration of α-tocopherylquinone increased in all tissues studied except for plasma nih.gov. This demonstrates a direct relationship between oxidative stress and the conversion of α-tocopherol to α-tocopherylquinone. Although not directly measuring α-TQH2, these findings support the premise that conditions promoting the oxidation of α-tocopherol would necessitate the subsequent reduction of α-tocopherylquinone to the active α-TQH2 for continued antioxidant protection.

| Condition | Tissue/Fluid | Change in α-Tocopherol | Change in α-Tocopherylquinone | Implied Potential for α-TQH2 Formation |

| Normal | Human Tissues and Fluids | - | Not significant | Low |

| Ischemia | Plasma | Decreased | Detected | Increased |

| Advanced Atherosclerosis | Atherosclerotic Plaques | 9% converted to α-TQ | Detected | Increased |

| Hyperoxia | Rat Lungs | Remarkably decreased | Increased | Increased |

| Hyperoxia | Other Rat Tissues (except plasma) | - | Increased | Increased |

Contributions to Endogenous Antioxidant Defense Systems

α-Tocopherylhydroquinone is a potent antioxidant that contributes to the body's defense against oxidative damage through multiple mechanisms pnas.orgnih.gov. Its antioxidant activity has been shown to be superior to that of several other lipophilic hydroquinones, including the endogenous ubiquinol-10 (CoQ10H2), which is considered a primary component of the antioxidant defense in low-density lipoprotein (LDL) pnas.orgnih.gov.

The antioxidant functions of α-TQH2 include:

Reduction of Ubiquinone-10 : α-TQH2 can readily associate with LDL and reduce ubiquinone-10 to its active antioxidant form, ubiquinol-10, thereby helping to maintain this key antioxidant pnas.orgnih.gov.

Direct Radical Scavenging : It directly intercepts aqueous peroxyl radicals, a function that is independent of the levels of CoQ10H2 and α-TOH in LDL nih.gov.

Quenching of the α-Tocopheroxyl Radical : Through direct interaction, α-TQH2 can rapidly quench the α-tocopheroxyl radical, effectively regenerating α-tocopherol and allowing it to continue its antioxidant function pnas.orgnih.gov.

These multifaceted actions enable α-TQH2 to strongly inhibit or prevent the oxidation of essential molecules such as ubiquinol-10, α-tocopherol, and lipids within LDL when exposed to various radical species pnas.orgnih.gov.

Implications in Cellular Homeostasis and Stress Response

The broader family of vitamin E derivatives, including the precursor to α-TQH2, α-Tocopherylquinone, is involved in regulating cellular responses to stress. α-TQ itself is a product of α-tocopherol oxidation and is recognized for its role in modulating oxidative stress and cell death. It has been shown to activate the Aryl Hydrocarbon Receptor (AhR), which in turn regulates the production of inflammatory cytokines. This suggests a role for vitamin E metabolites in maintaining immune homeostasis and responding to inflammatory stress. While the direct actions of α-TQH2 in these specific signaling pathways are still under investigation, its potent antioxidant capacity is fundamental to protecting cellular components from damage during stress, thereby contributing to the maintenance of cellular homeostasis.

Putative Role as a Previously Unrecognized Natural Antioxidant

Several studies have proposed that α-Tocopherylhydroquinone may function as a previously unrecognized natural antioxidant nih.govpnas.orgnih.gov. This hypothesis is based on the observation that its precursor, α-TQ, is formed at sites of significant oxidative stress, such as in human atherosclerotic plaques nih.govpnas.orgnih.gov. Given that biological systems possess the capability to reduce quinones to hydroquinones, it is plausible that α-TQH2 is generated in vivo under these conditions nih.govpnas.orgnih.gov.

α Tocopherylhydroquinone in Disease Pathogenesis and Therapeutic Exploration

Involvement in Atherosclerosis and Lipid Oxidation-Related Pathologies

α-Tocopherylhydroquinone (α-TQH2) demonstrates significant potential in mitigating the pathogenesis of atherosclerosis, primarily through its potent inhibition of lipid oxidation, a critical early event in the development of this disease. The oxidation of low-density lipoprotein (LDL) is widely considered a key step in the formation of atherosclerotic plaques. nih.govpnas.org Research has established that α-TQH2 is a highly effective, multifunctional inhibitor of LDL lipid peroxidation. nih.govpnas.org

Its protective mechanism is threefold. Firstly, α-TQH2 readily incorporates into LDL particles and rapidly reduces ubiquinone-10 to its active antioxidant form, ubiquinol-10, thereby replenishing one of the lipoprotein's initial defenses against oxidation. nih.govpnas.org Secondly, it directly scavenges and intercepts aqueous peroxyl radicals, preventing them from initiating lipid damage. nih.govpnas.org Thirdly, α-TQH2 efficiently quenches the α-tocopheroxyl radical, which is formed when α-tocopherol (vitamin E) scavenges a radical. nih.govpnas.org This action is crucial because, under certain conditions, the α-tocopheroxyl radical can itself act as a pro-oxidant, propagating lipid peroxidation. By rapidly reducing this radical, α-TQH2 halts this potential chain reaction. nih.gov

The antioxidant activity of α-TQH2 has been shown to be superior to that of other lipophilic hydroquinones, including the endogenously produced ubiquinol-10. nih.govpnas.org This potent antioxidant capability is not specific to LDL, as similar protective effects have been observed in high-density lipoprotein (HDL) and protein-free lipid emulsions, indicating a broad-spectrum lipid-protective function. nih.govpnas.org Notably, α-tocopherylquinone, the oxidized form of α-TQH2, is found in human atherosclerotic plaques, suggesting that it is formed at sites of oxidative stress. nih.govnih.gov The existence of biological systems capable of reducing the quinone back to the active hydroquinone (B1673460) form implies that α-TQH2 could function as a renewable, natural antioxidant within the arterial wall, potentially protecting intimal lipids from oxidative modification. nih.govpnas.org

| Antioxidant Mechanism | Observed Effect | Lipoprotein/System | Reference |

|---|---|---|---|

| Reduction of Ubiquinone-10 | Maintains ubiquinol-10 in its active antioxidant form. | Low-Density Lipoprotein (LDL) | nih.govpnas.org |

| Radical Scavenging | Directly intercepts aqueous peroxyl radicals. | LDL and Aqueous Systems | nih.govpnas.org |

| Quenching of α-Tocopheroxyl Radical | Prevents propagation of lipid peroxidation by quenching the α-TO· radical. | Oxidizing LDL | nih.govpnas.org |

| Inhibition of Lipid Peroxidation | Strongly inhibited or completely prevented lipid oxidation. | LDL, HDL, Intralipid | nih.govpnas.org |

Linkages to Neurodegenerative Processes and Oxidative Damage

While extensive research links oxidative stress to the pathogenesis of neurodegenerative diseases, direct studies specifically investigating the role of α-tocopherylhydroquinone in these processes are limited. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses. Oxidative stress is implicated as a key factor in the development and progression of conditions such as Alzheimer's and Parkinson's disease, where it contributes to neuronal damage.

The neuroprotective potential of vitamin E (α-tocopherol), the parent compound of α-TQH2, has been a subject of interest, although with mixed results in clinical studies. Deficiency in vitamin E is known to cause neurological pathologies, including cerebellar neurodegeneration and ataxia. nih.gov However, the relationship between α-tocopherol levels and oxidative stress in the brain is complex. Some studies have unexpectedly found that prolonged α-tocopherol deficiency in mice led to decreased markers of oxidative stress in the brain, suggesting a complex regulatory mechanism. nih.gov

Given that α-TQH2 is a metabolite of α-tocopherol with superior antioxidant capabilities in other biological contexts, it is plausible that it could play a protective role against neuronal lipid peroxidation and oxidative damage. Its ability to be formed in situ at sites of high oxidative stress could be particularly relevant for protecting neural tissues. nih.gov However, without direct experimental evidence, its specific contribution to preventing or mitigating neurodegenerative processes remains a topic for future investigation. The discussion of its role is therefore largely extrapolated from its known potent antioxidant functions and the established involvement of oxidative damage in neurodegeneration.

Assessment of Pro-oxidant Potential in Specific Biological Milieus

Antioxidants can sometimes exhibit pro-oxidant activity depending on the specific biological environment, such as the local redox potential, the presence of metal ions, and the concentration of the antioxidant itself. For instance, the parent compound α-tocopherol can act as a pro-oxidant under conditions of mild oxidation when co-antioxidants, such as ascorbate (B8700270), are depleted. nih.gov In this scenario, the α-tocopheroxyl radical it forms is not efficiently recycled back to α-tocopherol and can instead abstract hydrogen from lipid molecules, thereby propagating lipid peroxidation. nih.gov

In contrast, α-tocopherylhydroquinone has been shown to effectively prevent this pro-oxidant activity of α-tocopherol. pnas.org In studies using lipid emulsions subjected to mild oxidizing conditions, α-tocopherol acted as a pro-oxidant, whereas the addition of α-TQH2 completely prevented this effect. pnas.org This suggests that α-TQH2 is a more stable antioxidant and is less likely to engage in pro-oxidant behavior under the conditions tested. Its ability to quench the α-tocopheroxyl radical is a key part of this protective effect. nih.govpnas.org

While no studies have identified specific biological milieus in which α-TQH2 itself acts as a significant pro-oxidant, it is a characteristic that cannot be entirely ruled out for any antioxidant under specific, and often extreme, conditions. However, current evidence suggests that α-TQH2 primarily functions as a potent antioxidant, even serving to counteract the potential pro-oxidant effects of its parent vitamin, α-tocopherol. pnas.org

Impact on Cellular Signaling Pathways Relevant to Disease States

Direct research on the impact of α-tocopherylhydroquinone on cellular signaling pathways is not extensively documented. However, significant findings related to its oxidized form, α-tocopherylquinone (TQ), provide strong indications of potential mechanisms. Studies have shown that TQ is an effective immunomodulator that can influence key inflammatory signaling pathways. nih.gov

TQ has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. nih.gov By activating AhR, TQ has been shown to suppress inflammatory signaling. Specifically, in experimental models of colitis, TQ significantly reduced the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Furthermore, TQ was found to prevent the activation of the NF-κB and STAT3 signaling pathways in macrophages, which are central to the inflammatory response. nih.gov This suppression of pro-inflammatory signaling led to a reduction in the abundance of inflammatory immune cells, including Th17 cells and inflammatory macrophages, in intestinal tissue. nih.gov

Given that α-TQH2 is the reduced form of TQ and that these two molecules can be interconverted within the body, it is plausible that α-TQH2 is involved in this signaling axis. It may act as a precursor to TQ, or it may have its own distinct or overlapping effects on AhR or other signaling pathways. The potent anti-inflammatory effects demonstrated by TQ suggest a therapeutic avenue for diseases characterized by chronic inflammation, and the role of α-TQH2 within this mechanism warrants further investigation. nih.gov

| Signaling Pathway/Target | Effect of TQ | Cell/Tissue Type | Reference |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Activation | Immune cells | nih.gov |

| NF-κB Pathway | Inhibition of activation | Human macrophages | nih.gov |

| STAT3 Pathway | Inhibition of activation | Human macrophages, T cells | nih.gov |

| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Reduced mRNA levels | Mouse colon, human macrophages | nih.gov |

Considerations for Therapeutic Potential and Safety Profiles

The available evidence strongly suggests that α-tocopherylhydroquinone is a promising candidate for therapeutic consideration as a lipid-soluble antioxidant. nih.govpnas.org Its outstanding efficacy in preventing lipid peroxidation in various in vitro systems, including in human lipoproteins, highlights its potential for diseases rooted in oxidative stress, such as atherosclerosis. nih.govnih.gov

A key aspect of its therapeutic potential is its relationship with α-tocopherol and α-tocopherylquinone. The fact that α-tocopherylquinone is formed in human tissues at sites of oxidative stress, and can be subsequently reduced to α-TQH2, suggests that this molecule is part of a natural defense mechanism. nih.govnih.gov Furthermore, studies involving oral supplementation with α-tocopherylquinone in humans have shown that it results in detectable plasma levels of both the quinone and the hydroquinone, indicating that it is absorbed and metabolized by the body. pnas.org

These findings also point towards a favorable safety profile. The compounds α-tocopherylquinone and α-TQH2 are considered non-toxic. pnas.orgnih.gov Their presence as natural metabolites of vitamin E and their demonstration of vitamin E activity further support their biological compatibility. The potential for α-TQH2 to not only act as a potent antioxidant but also to modulate inflammatory signaling pathways broadens its therapeutic applicability for a range of inflammatory conditions. pnas.orgnih.gov

Advanced Analytical Strategies for α Tocopherylhydroquinone Research

Methodological Advances in Detection and Quantification in Complex Biological Matrices

Recent advancements in analytical chemistry have led to highly sensitive and specific methods for measuring α-TQH2 and its related vitamers in tissues and biofluids. These methods are crucial for elucidating the metabolic pathways and antioxidant functions of vitamin E derivatives.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of molecules in complex mixtures. For nonpolar compounds like α-TQH2, ionization can be a challenge as they often lack a site for easy protonation or deprotonation required for standard electrospray ionization (ESI). researchgate.net Atmospheric pressure chemical ionization (APCI) is often more suitable for such lipophilic molecules.

A significant hurdle in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov This is particularly relevant when measuring low-concentration analytes in complex matrices like plasma or tissue homogenates. To mitigate these effects, rigorous sample preparation, effective chromatographic separation, and the use of stable isotope-labeled internal standards are essential strategies. While specific LC-MS/MS methods dedicated solely to α-TQH2 are not extensively detailed in the literature, methods developed for α-tocopherol and other metabolites provide a framework. For instance, the detection limit for α-tocopherol using LC-MS/MS has been reported to be as low as 10 pmol per injection. researchgate.net

Table 1: Challenges and Strategies in LC-MS/MS Analysis of Lipophilic Compounds

| Challenge | Description | Mitigation Strategy |

| Ionization Efficiency | Nonpolar nature hinders efficient ionization by common techniques like ESI. | Use of alternative ionization sources like Atmospheric Pressure Chemical Ionization (APCI). |

| Matrix Effects | Co-eluting substances from the biological sample interfere with analyte ionization, causing ion suppression or enhancement. | Thorough sample cleanup, optimized chromatographic separation, use of stable isotope-labeled internal standards. |

| Specificity | Distinguishing between structurally similar isomers and oxidation products. | High-resolution mass spectrometry and tandem MS (MS/MS) for specific fragmentation patterns. |

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of vitamin E and its derivatives. When coupled with highly selective and sensitive detectors, it provides robust and reliable quantification.

While α-Tocopherylquinone (α-TQ), the direct oxidation product of α-tocopherol, is not natively fluorescent, its reduced form, α-TQH2, is. This property is exploited in a highly sensitive analytical approach that involves HPLC separation followed by online post-column chemical reduction.

In this setup, the non-fluorescent quinones separated on the HPLC column are passed through a reactor containing a reducing agent, typically a packed column of metallic zinc. researchgate.netnih.gov The zinc reduces the quinone to the highly fluorescent hydroquinone (B1673460), which is then detected by a fluorescence detector. This method has been successfully used to measure α-TQ in human serum and plant tissues with a high degree of sensitivity. researchgate.net The limit of detection for tocopherylquinones using this approach is reported to be around 250 pg.

Electrochemical detection (ECD) coupled with HPLC is an exceptionally sensitive and selective technique for analyzing electroactive compounds that can undergo oxidation or reduction reactions. antecscientific.commdpi.comlcms.cz This makes it ideally suited for the analysis of α-TQH2 and its redox partner, α-TQ.

A common HPLC-ED strategy for the simultaneous measurement of α-tocopherol and α-TQ utilizes a dual-electrode system in a series configuration. nih.gov After chromatographic separation on a C18 column, the eluent passes through two electrochemical cells. In the first (upstream) electrode, set at a negative potential (e.g., -500 mV), α-TQ is reduced to α-TQH2. The second (downstream) electrode is set at a positive potential (e.g., +600 mV), where both the native α-tocopherol and the newly formed α-TQH2 are oxidized, generating a current that is measured. nih.gov This approach provides excellent sensitivity, with minimum detectable quantities for α-TQ reported to be as low as 0.31 pmol. nih.gov

Table 2: HPLC-ED Parameters for α-Tocopherylquinone Analysis

| Parameter | Condition | Reference |

| Chromatography | C18 reverse-phase column | nih.gov |

| Mobile Phase | 95% methanol with 0.05 M sodium perchlorate | nih.gov |

| Upstream Electrode | Reduction potential: -500 mV (reduces α-TQ to α-TQH2) | nih.gov |

| Downstream Electrode | Oxidation potential: +600 mV (detects α-tocopherol and α-TQH2) | nih.gov |

| Limit of Detection | 0.31 pmol for α-TQ | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

Sample Preparation and Stability Considerations for α-Tocopherylhydroquinone Analysis

The labile nature of α-TQH2 necessitates careful consideration of sample preparation and storage to prevent its artefactual oxidation back to α-TQ. The choice of extraction method and the inclusion of antioxidants are critical for obtaining accurate measurements.

One study found that while α-TQH2 dissolved in ethanol autoxidized readily, its stability was remarkably enhanced when incorporated into lipid emulsions such as low-density lipoprotein (LDL), high-density lipoprotein (HDL), or Intralipid. nih.gov In these lipid matrices, the levels of α-TQH2 remained unchanged for at least 5 hours when incubated at 37°C, suggesting that the lipid environment provides significant protection against oxidation. nih.gov

The extraction of lipophilic compounds like α-TQH2 from aqueous biological matrices requires organic solvents. The specific protocol can vary depending on the sample type.

For solid tissues and plasma, a common first step is saponification (alkaline hydrolysis) to break down ester linkages and release the analyte from lipids and proteins. To prevent the oxidation of α-TQH2 and other tocopherols (B72186) during this harsh process, a mixture of antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, and pyrogallol is typically added. researchgate.netnih.gov Following saponification, the analytes are extracted from the aqueous phase into an organic solvent, commonly hexane. researchgate.netnih.gov

For lipoprotein fractions like LDL, a direct solvent extraction may be employed. A typical method involves extraction with a methanol/hexane mixture to separate the lipids (containing α-TQH2) from the aqueous and protein components. nih.gov

Strategies for Preventing Oxidation during Sample Processing

A primary challenge in the analysis of α-TQH2 is its susceptibility to oxidation, which can readily convert it to α-tocopherylquinone (α-TQ), leading to inaccurate measurements. Consequently, rigorous strategies to prevent its degradation during sample collection, extraction, and analysis are paramount.

Immediate analysis of samples upon generation is a critical step to avoid autoxidation that can occur during storage researchgate.net. When immediate analysis is not feasible, samples should be processed under conditions that minimize oxidative stress. This includes the use of antioxidants in the extraction solvents. For instance, a mixture of butylated hydroxytoluene (BHT), ascorbic acid, and pyrogallol has been effectively used during the saponification and extraction of tocopherol compounds from biological matrices to prevent their loss researchgate.net.

The choice of extraction method and solvents also plays a significant role. Liquid-liquid extraction with solvents such as n-hexane and ethyl acetate is a common practice nih.gov. For complex matrices, a clean-up step, for example with dimethylformamide, can be employed to remove interfering substances nih.gov. It is also essential to perform extraction procedures in a timely manner and under subdued light to minimize photo-oxidation.

Furthermore, the stability of α-TQH2 can be influenced by the sample matrix itself. Studies have shown that α-TQH2 readily associates with lipoproteins like low-density lipoprotein (LDL), which can influence its stability and reactivity researchgate.netnih.govnih.gov. Therefore, understanding the interactions of α-TQH2 within its biological environment is crucial for developing appropriate sample handling protocols.

| Strategy | Rationale | Key Considerations |

| Immediate Analysis | Minimizes the risk of autoxidation during storage. | Feasibility may be limited by instrument availability and sample throughput. |

| Use of Antioxidants | Protects α-TQH2 from degradation during extraction. | The antioxidant mixture should not interfere with the subsequent analysis. |

| Optimized Extraction | Efficiently isolates α-TQH2 while minimizing degradation. | Solvent choice and clean-up steps should be validated for recovery and stability. |

| Control of Environmental Factors | Reduces exposure to light and oxygen to prevent oxidation. | Perform procedures under dim light and consider using inert gas. |

Application of Chiral Chromatography in Stereoisomer Analysis

α-Tocopherol, the precursor of α-TQH2, has three chiral centers, leading to the existence of eight stereoisomers. Consequently, α-TQH2 also exists in multiple stereoisomeric forms. The biological activity and metabolic fate of these stereoisomers can differ significantly, making their separation and individual quantification essential. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the primary technique for this purpose nih.govnih.govnih.govnih.gov.

The separation of tocopherol stereoisomers is a significant analytical challenge nih.govnih.gov. Direct measurement of the bioavailable forms requires chiral separation nih.gov. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used for the enantioselective separation of tocopherols nih.govmerckmillipore.com. Columns like Chiralcel OD-H and Chiralpak OP(+) have demonstrated good separation of α-tocopherol stereoisomers nih.govmerckmillipore.com.

To improve chromatographic separation and resolution, derivatization of the hydroxyl group of the chromanol ring is a common strategy. Acetylation or methylation can block the polar hydroxyl group, leading to more stereoselective interactions with the chiral stationary phase merckmillipore.com. For example, α-tocopherol has been analyzed as its methyl ether derivative to enhance separation on a Chiralcel OD-H column merckmillipore.com.

Normal-phase HPLC is often preferred for chiral separations of tocopherols, utilizing mobile phases typically consisting of hexane and a polar modifier like isopropanol or ethanol nih.govmerckmillipore.com. Fluorescence detection is commonly employed due to its high sensitivity and selectivity for tocopherolic compounds nih.govnih.gov.

While most of the existing literature focuses on the chiral separation of α-tocopherol, the methodologies are directly applicable to the analysis of α-TQH2 stereoisomers. However, the inherent instability of the hydroquinone form may necessitate modifications to the chromatographic conditions to prevent on-column oxidation.

| Chiral Stationary Phase | Derivatization | Detection Method | Key Findings |

| Chiralcel OD-H nih.govmerckmillipore.com | Methylation merckmillipore.com | Not Specified | Enabled separation of racemic α-tocopherol into its stereoisomers. |

| Chiralpak OP(+) merckmillipore.com | Acetylation merckmillipore.com | Not Specified | Separated all-rac-α-Toc acetate into four distinct peaks. |

| Polysaccharide-based CSP nih.gov | None (direct) | Fluorescence nih.gov | Achieved baseline resolution of RRR-α-tocopherol from other stereoisomers. |

Integration of Omics Technologies for Comprehensive Metabolic Profiling

Omics technologies, such as metabolomics and lipidomics, offer a powerful approach for the comprehensive analysis of metabolites and lipids in a biological system, providing a holistic view of metabolic pathways and their regulation. The integration of these technologies is becoming increasingly valuable in nutritional research to understand the complex interactions of nutrients like vitamin E and its metabolites, including α-TQH2.

Metabolomics, the large-scale study of small molecules, can be used to investigate the downstream effects of α-TQH2 on various metabolic pathways chimia.ch. Non-targeted metabolomic approaches, often employing liquid chromatography-mass spectrometry (LC-MS), can identify a wide range of metabolites that are altered in response to changes in α-TQH2 levels chimia.ch. This can help in elucidating the broader biological roles of α-TQH2 beyond its antioxidant functions. For example, metabolomics studies on vitamin E supplementation have revealed impacts on phospholipid metabolism nih.gov.

Lipidomics, a sub-field of metabolomics, focuses specifically on the global analysis of lipids. Given that α-TQH2 is a lipid-soluble molecule and plays a role in protecting lipids from oxidation, lipidomics is a particularly relevant technology. Advanced analytical platforms like HPLC coupled with high-resolution mass spectrometry (HRMS) enable the detailed profiling of a wide array of lipid species that may be influenced by the presence and activity of α-TQH2 eijppr.com. This can provide insights into how α-TQH2 modulates lipid metabolism and signaling.

The integration of data from different omics platforms (multi-omics) can provide a more complete picture of the biological system. For instance, combining metabolomics data with genomics, transcriptomics, and proteomics can help to connect the metabolic functions of α-TQH2 to the underlying genetic and regulatory networks. While specific omics studies focused solely on α-TQH2 are still emerging, the application of these technologies to the broader field of vitamin E research demonstrates their immense potential for advancing our understanding of this important compound chimia.ch.

| Omics Technology | Application in α-TQH2 Research | Potential Insights |

| Metabolomics | Non-targeted profiling of metabolites in response to α-TQH2. | Identification of metabolic pathways influenced by α-TQH2. |

| Lipidomics | Comprehensive analysis of lipid species affected by α-TQH2. | Understanding the role of α-TQH2 in lipid metabolism and signaling. |

| Multi-omics | Integration of metabolomics data with other omics data. | Linking the metabolic functions of α-TQH2 to genetic and regulatory networks. |

Emerging Research Avenues and Translational Perspectives

Elucidating the Full Spectrum of Enzymatic Regulators of α-Tocopherylhydroquinone Metabolism

The metabolic fate of α-tocopherylhydroquinone is intricately linked to a series of enzymatic conversions that govern its formation and degradation. A primary focus of current research is the comprehensive identification of the enzymes responsible for its metabolism.

Central to the formation of α-TQH2 is the two-electron reduction of its oxidized form, α-TQ. This critical step is primarily catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.govisciii.eswikipedia.orgnih.gov NQO1 is a flavoprotein that utilizes either NADH or NADPH as electron donors to reduce various quinones to their hydroquinone (B1673460) forms. nih.gov This enzymatic action is considered a detoxification pathway, as it bypasses the formation of reactive semiquinone intermediates that can lead to oxidative stress. isciii.eswikipedia.org Studies have demonstrated that recombinant human NQO1 efficiently catalyzes the reduction of α-TQ to α-TQH2, highlighting its role in the antioxidant potential of vitamin E metabolism. nih.govisciii.es

Once formed, α-TQH2 is subject to further metabolic processes. Investigations in rats have shown that after administration of α-TQH2, the primary metabolite excreted in the urine is a conjugate of α-tocopheronic acid, while the feces contain a conjugate of α-TQ. nih.gov This suggests that α-TQH2 undergoes oxidative degradation of its side chain and subsequent conjugation for elimination. The specific enzymes responsible for the oxidation of the phytyl tail of α-TQH2 and the subsequent glucuronidation or sulfation reactions are still under active investigation. Understanding these enzymatic regulators is crucial for predicting the bioavailability and biological effects of α-TQH2. wikipedia.org

| Enzyme | Function | Substrate | Product | Cellular Location |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) / DT-diaphorase | Two-electron reduction | α-Tocopherylquinone (α-TQ) | α-Tocopherylhydroquinone (α-TQH2) | Cytosol |

| Putative Oxidases/Hydroxylases | Side-chain oxidation | α-Tocopherylhydroquinone (α-TQH2) | α-Tocopheronic acid intermediates | Endoplasmic Reticulum (likely) |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation (conjugation) | Oxidized α-TQH2 metabolites | Glucuronide conjugates for excretion | Endoplasmic Reticulum |

| Sulfotransferases (SULTs) | Sulfation (conjugation) | Oxidized α-TQH2 metabolites | Sulfate conjugates for excretion | Cytosol |

In-depth Characterization of Receptor Interactions or Signaling Pathways

The biological effects of α-tocopherylhydroquinone and its oxidized counterpart, α-TQ, are not solely attributable to their antioxidant properties but also involve interactions with specific cellular receptors and modulation of signaling pathways.

Further research is needed to determine if α-TQH2 itself directly binds to and modulates nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), or the Constitutive Androstane Receptor (CAR). These receptors are key regulators of lipid metabolism, inflammation, and xenobiotic detoxification, making them plausible targets for the lipophilic α-TQH2 molecule. Elucidating these potential interactions will provide a more complete picture of the signaling cascades influenced by this compound.

Development of Advanced In Vivo Models for Functional Studies

To fully understand the physiological and pathophysiological roles of α-tocopherylhydroquinone, the development and application of advanced in vivo models are indispensable. These models are essential for studying the compound's function in a complex biological system.

Transgenic mouse models offer a powerful tool for investigating the in vivo effects of α-TQH2. windows.net For instance, transgenic mice with altered expression of key metabolic enzymes, such as NQO1, can help to elucidate the specific contributions of this enzyme to α-TQH2 metabolism and its downstream effects. isciii.es Furthermore, transgenic models that allow for the in vivo monitoring of oxidative stress, such as the OKD48 transgenic mouse which utilizes the Keap1-Nrf2 pathway for detection, could be instrumental in assessing the antioxidant efficacy of α-TQH2 under various physiological and pathological conditions. nih.gov The generation of transgenic mice that express specific human receptors or metabolic enzymes can also provide more translationally relevant insights into the human response to α-TQH2. windows.netnih.govscantox.comresearchgate.net

In addition to murine models, other organisms are being explored. The zebrafish (Danio rerio) has emerged as a valuable model for studying vitamin E metabolism and developmental biology. Its genetic tractability and transparent embryos make it suitable for high-throughput screening and real-time imaging of the biological effects of α-TQH2 and its metabolites.

Biomarker Potential in Human Health and Disease Monitoring

The presence and concentration of α-tocopherylhydroquinone and its related metabolites in biological fluids and tissues may serve as valuable biomarkers for monitoring human health and disease states, particularly those associated with oxidative stress.

Since α-tocopherol is oxidized to α-TQ at sites of significant oxidative stress, and α-TQ can be subsequently reduced to α-TQH2, the levels of these compounds could reflect the local redox environment. nih.govnih.gov For example, elevated levels of α-TQ have been detected in human atherosclerotic plaques, indicating increased oxidative stress within the arterial wall. nih.gov Consequently, the ratio of α-TQH2 to α-TQ, or their absolute concentrations, in plasma or specific tissues could serve as a dynamic biomarker of oxidative stress and the body's reductive capacity.

Further research is warranted to explore the utility of α-TQH2 as a biomarker in a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Validating the correlation between α-TQH2 levels and disease progression or therapeutic response could lead to the development of novel diagnostic or prognostic tools.

Therapeutic Development Strategies Leveraging α-Tocopherylhydroquinone Bioactivity

The potent antioxidant and anti-inflammatory properties of α-tocopherylhydroquinone make it an attractive candidate for therapeutic development. nih.govnih.gov Several strategies are being explored to harness its bioactivity for the prevention and treatment of diseases.

One promising approach is the development of α-TQH2 as a direct therapeutic agent. Its ability to act as an efficient multifunctional inhibitor of lipid peroxidation suggests its potential use in conditions characterized by excessive oxidative damage. nih.govnih.govnih.gov However, challenges such as its stability and bioavailability need to be addressed.

To overcome these hurdles, the development of prodrugs and advanced delivery systems is being investigated. For example, α-tocopheryl succinate, a derivative of vitamin E, has been successfully incorporated into liposomal formulations to improve drug uptake and tumor accumulation in cancer therapy. nih.gov Similar strategies, such as the use of liposomal or nanocomposite carriers, could be employed to enhance the delivery and efficacy of α-TQH2 to target tissues. mdpi.comcjps.org The synthesis of novel α-TQH2 analogues with improved pharmacokinetic properties and enhanced biological activity is another active area of research. These efforts aim to translate the promising preclinical findings of α-tocopherylhydroquinone's bioactivity into effective therapeutic interventions.

Q & A

Q. What are the established methods for synthesizing alpha-tocopherylhydroquinone, and how can purity be validated?

this compound can be synthesized via chemical reduction of alpha-tocopherylquinone using agents like sodium hydrosulfite or enzymatic pathways. Purity validation requires high-performance liquid chromatography (HPLC) with UV/Vis or electrochemical detection, coupled with mass spectrometry for structural confirmation. Calibration against certified reference materials (e.g., pharmaceutical secondary standards) ensures accuracy .

Q. How do researchers ensure stability of this compound in experimental settings?

Stability is influenced by oxygen, light, and temperature. Methodological best practices include:

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves liquid-liquid extraction with tert-butyl methyl ether, followed by solid-phase extraction to remove lipids. Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pro-oxidant vs. antioxidant effects be resolved?

Contradictions often stem from experimental variables such as concentration, cell type, and redox environment. Researchers should:

Q. What experimental designs are critical for studying this compound’s role in mitochondrial electron transport chain modulation?

Key considerations include:

- Isolating mitochondria via differential centrifugation and validating integrity with cytochrome c release assays.

- Measuring oxygen consumption rates (OCR) using Seahorse XF analyzers.

- Incorporating inhibitors (e.g., rotenone, antimycin A) to pinpoint Complex I/III interactions.

- Reporting negative controls (e.g., untreated mitochondria) to distinguish compound-specific effects .

Q. How should researchers address reproducibility challenges in this compound studies?

Reproducibility requires:

- Detailed protocols for synthesis, storage, and handling (per journal guidelines like Beilstein’s Instructions for Authors).

- Open-access sharing of raw data (e.g., spectral files, chromatograms) in supplementary materials.

- Collaborative validation across independent labs using blinded sample testing .

Q. What strategies mitigate bias in preclinical studies evaluating this compound’s therapeutic potential?

To reduce bias:

- Implement randomized allocation of treatment groups and blinded outcome assessments.

- Use animal models with genetic diversity (e.g., outbred strains) to mimic human variability.

- Adopt Cochrane Collaboration standards for meta-analyses, including risk-of-bias tables and funnel plots to detect publication bias .

Methodological Synthesis and Reporting

Q. How can systematic reviews integrate fragmented data on this compound’s pharmacokinetics?

Follow PRISMA guidelines to:

Q. What computational tools are effective for modeling this compound’s redox interactions?

Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) predict electron transfer pathways. Validate models with experimental redox potentials (cyclic voltammetry) and spectroscopic data (EPR for radical intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.